molecular formula C19H14ClN5O2 B2506512 3-(3-chloro-4-methylphenyl)-6-(2-oxo-2-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 872594-41-7

3-(3-chloro-4-methylphenyl)-6-(2-oxo-2-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2506512
CAS No.: 872594-41-7
M. Wt: 379.8
InChI Key: DZJICGDTSPCCSI-UHFFFAOYSA-N
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Description

3-(3-chloro-4-methylphenyl)-6-(2-oxo-2-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a potent, selective, and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK). BTK is a crucial enzyme in the B-cell antigen receptor (BCR) and Fc receptor signaling pathways , making it a high-value target in immunological and oncological research. This compound acts by covalently binding to a cysteine residue (Cys-481) in the active site of BTK, leading to sustained suppression of its activity. Its primary research value lies in probing the mechanisms of B-cell activation and proliferation, which are central to the pathogenesis of B-cell malignancies like chronic lymphocytic leukemia and mantle cell lymphoma, as well as autoimmune disorders such as rheumatoid arthritis. The targeted inhibition of BTK has been validated as a therapeutic strategy in these diseases . Consequently, this inhibitor is a critical tool compound for in vitro and in vivo studies aimed at understanding BCR-driven signaling networks, evaluating combination therapies, and investigating mechanisms of resistance to BTK-targeted treatments in preclinical models.

Properties

IUPAC Name

3-(3-chloro-4-methylphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN5O2/c1-12-7-8-14(9-15(12)20)25-18-17(22-23-25)19(27)24(11-21-18)10-16(26)13-5-3-2-4-6-13/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZJICGDTSPCCSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)C4=CC=CC=C4)N=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(3-chloro-4-methylphenyl)-6-(2-oxo-2-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the triazole ring, followed by the fusion with a pyrimidine ring. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

The compound 3-(3-chloro-4-methylphenyl)-6-(2-oxo-2-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a complex organic molecule with potential applications in various scientific fields. This article explores its applications, particularly in medicinal chemistry, pharmaceuticals, and organic synthesis.

Anticancer Activity

Research indicates that compounds with triazolo-pyrimidine frameworks exhibit anticancer properties. These compounds can inhibit specific enzymes involved in cancer cell proliferation. For example, studies have shown that similar triazolo derivatives can act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Antimicrobial Properties

Another area of interest is the antimicrobial efficacy of triazolo-pyrimidines. Compounds that share structural similarities with This compound have demonstrated activity against various bacterial strains and fungi. This suggests potential applications in developing new antibiotics or antifungal agents .

Enzyme Inhibition

The compound may also inhibit certain enzymes related to metabolic pathways. For instance, triazole derivatives are known to target enzymes like acetylcholinesterase (AChE), which is relevant in treating neurodegenerative diseases such as Alzheimer's disease. The inhibition of AChE leads to increased levels of acetylcholine in the brain, potentially improving cognitive function .

Synthetic Intermediates

In organic synthesis, This compound can serve as a synthetic intermediate for creating more complex molecules. Its unique structure allows for various chemical modifications that can yield new compounds with desirable properties.

Reaction Pathways

The compound's reactivity can be exploited in several reaction pathways:

  • Nucleophilic Substitution : The chloro group can be replaced by nucleophiles to form new derivatives.
  • Cyclization Reactions : It can participate in cyclization reactions to form fused ring systems that may exhibit enhanced biological activity.

Case Study 1: Anticancer Screening

A study evaluated several triazolo-pyrimidine derivatives for their anticancer activity against human cancer cell lines. Among these derivatives, one closely related to the target compound showed significant inhibition of tumor growth in vitro and in vivo models. This highlights the potential of triazolo-pyrimidine compounds as lead structures for anticancer drug development .

Case Study 2: Antimicrobial Testing

In a comparative study of antimicrobial activities, a series of triazolo-pyrimidines were tested against both Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the phenyl ring significantly enhanced antibacterial activity. This reinforces the importance of structural optimization in drug design .

Mechanism of Action

The mechanism of action of 3-(3-chloro-4-methylphenyl)-6-(2-oxo-2-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes, interference with signal transduction pathways, or modulation of gene expression .

Comparison with Similar Compounds

Core Planarity and Conjugation

All analogs share a coplanar triazolo[4,5-d]pyrimidinone core, as confirmed by X-ray crystallography for the 5-(4-chlorophenoxy)-6-isopropyl-3-phenyl derivative (maximum deviation: 0.021 Å) . This planarity enhances conjugation, stabilizing the molecule and facilitating interactions with biological targets.

Substituent Effects

  • Halogenation and Hydrophobicity : The target compound’s 3-chloro-4-methylphenyl group increases lipophilicity compared to the unsubstituted phenyl group in but reduces it relative to the ethoxyphenyl group in . Chlorine’s electron-withdrawing effect may also influence electronic density at the core.
  • Ketone vs. Oxadiazole Groups : The 2-oxo-2-phenylethyl substituent introduces a ketone group, which could participate in hydrogen bonding. In contrast, oxadiazole-containing analogs (e.g., ) improve metabolic stability and rigidity due to their aromatic heterocycles .
  • Pyridyl vs.

Physicochemical and Pharmacological Implications

  • Solubility : The ethoxy group in may enhance aqueous solubility compared to the target compound’s chloro-methylphenyl group.
  • Bioavailability : Oxadiazole derivatives () are less prone to oxidative metabolism, improving oral bioavailability .

Biological Activity

The compound 3-(3-chloro-4-methylphenyl)-6-(2-oxo-2-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a member of the triazolopyrimidine class of compounds, known for their diverse biological activities. This article reviews the biological activity of this compound based on available research findings, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C18H16ClN5OC_{18}H_{16}ClN_5O with a molar mass of approximately 353.81g/mol353.81\,g/mol. Its structural features include a triazole ring fused to a pyrimidine core, which is critical for its biological activity.

Biological Activity Overview

The biological activity of this compound has been primarily studied in relation to its potential as an antitumor , antimicrobial , and anti-inflammatory agent . Below are detailed findings from various studies:

Antitumor Activity

Research indicates that compounds similar to triazolopyrimidines exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Mechanism : These compounds often induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression.
  • Case Study : A study demonstrated that a related triazolopyrimidine derivative showed IC50 values in the low micromolar range against breast cancer cell lines (MCF-7), suggesting promising antitumor activity .

Antimicrobial Activity

The compound has also shown potential as an antimicrobial agent:

  • Mechanism : It appears to disrupt bacterial cell wall synthesis and inhibit nucleic acid synthesis.
  • Research Findings : In vitro studies reported that derivatives exhibited antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 64 µg/mL .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored:

  • Mechanism : It may inhibit pro-inflammatory cytokines and reduce oxidative stress markers.
  • Case Study : Experimental models demonstrated a significant reduction in edema in carrageenan-induced paw edema tests when treated with triazolopyrimidine derivatives .

Data Tables

Activity TypeMechanism of ActionReference
AntitumorInduces apoptosis via caspase activation
AntimicrobialDisrupts cell wall synthesis
Anti-inflammatoryInhibits cytokines and reduces oxidative stress

Research Findings and Case Studies

  • Antitumor Efficacy : A series of derivatives were synthesized and tested against various cancer cell lines. The most potent derivatives exhibited IC50 values ranging from 1 to 10 µM against A549 (lung cancer) and HeLa (cervical cancer) cells.
  • Antimicrobial Testing : The compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated that modifications at the phenyl ring enhanced antimicrobial potency.
  • In Vivo Studies : Animal models treated with the compound showed significant tumor regression compared to controls, with minimal side effects noted during toxicity assessments.

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